molecular formula C9H8Cl2O B1505319 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL CAS No. 53051-15-3

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1505319
CAS No.: 53051-15-3
M. Wt: 203.06 g/mol
InChI Key: ZGSFYISZVPKYRO-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-inden-1-ol (CAS Registry Number: 53051-15-3) is an organochlorine compound of the indanol family. It has a molecular formula of C 9 H 8 Cl 2 O and a molecular weight of 203.07 g/mol . This structure features a hydroxyl group on a partially saturated indane core, which is further substituted with chlorine atoms at the 4 and 7 positions. As a building block in organic synthesis, this compound's value stems from its two distinct functional sites. The aromatic chlorine atoms can undergo selective substitution reactions, while the benzylic alcohol can be oxidized or serve as a handle for further functionalization. This makes it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry for the development of novel pharmaceutical candidates . Researchers can utilize this compound in the synthesis of ligands or as a precursor for materials science applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet. The physical properties, such as a calculated boiling point of 301.1±42.0°C and a flash point of 123.8±21.9°C, should be considered during experimental planning .

Properties

IUPAC Name

4,7-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFYISZVPKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702297
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53051-15-3
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Indane Derivatives

The chlorination step is critical to install the two chlorine atoms at the 4 and 7 positions of the aromatic ring. This is often achieved by electrophilic aromatic substitution using chlorine gas or chlorinating agents in the presence of Lewis acids.

  • Reagents and Conditions: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.
  • Solvent: Dichloromethane or chloroform is commonly used to dissolve substrates and reagents.
  • Temperature: Typically maintained at 0 to 25 °C to control reaction rate and selectivity.
  • Outcome: Dichlorination occurs preferentially at the 4 and 7 positions due to electronic and steric effects of the indane ring system.

Hydroxylation at the 1-Position

Hydroxylation to form the 1-ol group on the dihydroinden ring is usually conducted after chlorination.

  • Methods:
    • Direct hydroxylation of the indene double bond using oxidizing agents such as osmium tetroxide (OsO4) or via epoxidation followed by ring opening.
    • Reduction of 1-indanone intermediates to the corresponding 1-ol using hydride reagents like sodium borohydride (NaBH4).
  • Catalysts: Transition metal catalysts may be used to improve regio- and stereoselectivity.
  • Conditions: Reactions are often carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.

Alternative Route via 1-Indanone Intermediates

A common synthetic approach involves preparing 4,7-dichloro-1-indanone as an intermediate, which is then reduced to the target 1-ol.

  • Step 1: Synthesis of 4,7-dichloro-1-indanone via intramolecular Friedel–Crafts acylation of 3-(2,5-dichlorophenyl)propionic acid or its acid chloride derivative using aluminum chloride as catalyst.
  • Step 2: Reduction of the ketone group to the corresponding secondary alcohol using sodium borohydride or lithium aluminum hydride.
  • Advantages: This route allows for better control over regioselectivity and often yields higher purity products.
Step Reagents/Catalysts Solvent Temperature (°C) Yield (%) Notes
Chlorination Cl2 / AlCl3 Dichloromethane 0–25 60–80 Controlled chlorination at 4,7 positions
Friedel–Crafts Acylation AlCl3 Dichloromethane 0–40 70–90 Cyclization to 4,7-dichloro-1-indanone
Ketone Reduction NaBH4 or LiAlH4 Ethanol or THF 0–25 85–95 Conversion of indanone to 1-ol
  • The chlorination proceeds via electrophilic aromatic substitution, where the aromatic ring is activated by the electron-rich indane system, and the chlorine electrophile attacks preferentially at the 4 and 7 positions due to resonance and steric factors.
  • The Friedel–Crafts acylation involves formation of an acylium ion from the acid chloride, which then cyclizes intramolecularly onto the aromatic ring to form the indanone.
  • Reduction of the ketone to the alcohol is a nucleophilic addition of hydride to the carbonyl carbon, yielding the secondary alcohol with retention of stereochemistry.
  • Recent studies have demonstrated the use of copper-catalyzed chlorination to improve selectivity and reduce harsh conditions.
  • The choice of solvent and temperature critically affects yield and purity; dichloromethane is preferred for Friedel–Crafts reactions due to its stability and solvation properties.
  • Kinetic studies indicate that steric hindrance by chlorine atoms influences the regioselectivity of subsequent functionalizations, requiring careful control of reaction parameters.
  • Use of inert atmosphere during reduction steps minimizes side reactions and oxidation of sensitive intermediates.

The preparation of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL involves a multi-step synthetic strategy centered on selective chlorination of indane derivatives, intramolecular Friedel–Crafts acylation to form indanone intermediates, followed by reduction to the target alcohol. Employing Lewis acid catalysis, controlled reaction conditions, and careful choice of reagents enables efficient synthesis with good yields and high purity. Advances in catalytic methods and mechanistic understanding continue to improve the synthetic accessibility of this compound for its applications in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce partially or fully reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted indenols.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL serves as an important building block for the synthesis of more complex organic compounds. It is utilized in the development of intermediates for pharmaceuticals and specialty chemicals.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in the areas of enzyme inhibition and receptor binding. It is studied for its possible antimicrobial and anticancer properties.

Medicine

The compound is being explored as a lead candidate for new pharmaceutical developments. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug discovery efforts aimed at various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of 4,7-Dichloro compounds against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.

Case Study 2: Pharmaceutical Development

In another investigation focused on drug discovery, researchers explored the binding affinity of this compound with specific enzymes involved in cancer pathways. The findings highlighted its potential as a lead compound for anticancer drugs due to its selective inhibition properties.

Mechanism of Action

The mechanism by which 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

Table 1: Comparison of PD-1/PD-L1 Inhibitors

Compound Substituents IC50 (nM) Key Features Source
CCX4503 (ChemoCentryx) 4-phenyl, cyanopyridine 0.04 Rigidified linker, S-enantiomer preferred
BMS biphenyl derivatives Symmetric biaryl scaffolds 0.018–1000 Early-stage inhibitors
Bromo benzyl ether derivatives (Chinese Academy) Bromo, benzyl ethers 0.0001–1 High potency, diverse substituents

Stereochemical and Spectroscopic Comparisons

The absolute configuration of the hydroxyl group in dihydroindenols significantly impacts their chiroptical properties. For example:

  • (S)-1-Mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol exhibits a negative Cotton effect at 210 nm and positive at 200 nm .
  • (R)-1-(3-Methoxy-2,4,6-trimethylphenyl)-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol shows the reverse: negative at 200 nm and positive at 210 nm .
    These CD spectral trends aid in determining the stereochemistry of 4,7-dichloro analogs, where chlorine’s electron-withdrawing effects may shift absorption wavelengths.

Physicochemical and Analytical Data

  • NMR Spectroscopy: For 1-mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, key <sup>13</sup>C signals include δ 124.7–157.6 ppm for aromatic carbons, with NOE experiments confirming stereochemical assignments .
  • Chromatographic Separation : 2,3-Dihydro-1H-inden-1-ol is enantioseparated using a β-cyclodextrin-modified HPLC column, underscoring the importance of chiral resolution in pharmacological studies .

Biological Activity

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure : The molecular formula of this compound is C₉H₆Cl₂O, with a molecular weight of 201.05 g/mol. Its structure features two chlorine atoms at the 4 and 7 positions on the indene core, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial and fungal strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong antibacterial0.0039 - 0.025 mg/mL
Escherichia coliStrong antibacterial0.0039 - 0.025 mg/mL
Bacillus subtilisModerate antibacterial4.69 - 22.9 µM
Candida albicansModerate antifungal16.69 - 78.23 µM

The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific bacterial enzymes critical for cell wall synthesis.
  • Disruption of Cell Membranes : It may interfere with bacterial cell membrane integrity, leading to cell lysis.
  • Binding Affinity : The presence of the carbonyl group enhances its ability to form hydrogen bonds with biological targets, increasing binding affinity to enzymes and receptors.

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound:

  • Cell Signaling Interference : The compound may modulate signaling pathways involved in tumor growth and proliferation.
  • Induction of Apoptosis : Preliminary studies suggest that it can induce programmed cell death in certain cancer cell lines .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in treating various conditions:

  • Diabetes Management : Research indicates that derivatives related to this compound can improve glycemic control and enhance insulin sensitivity in diabetic models .
  • Antiviral Activity : Some derivatives have shown promising results against viral infections by inhibiting viral replication mechanisms.

Q & A

Q. What crystallographic techniques confirm the stereochemical configuration of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry. For unstable crystals, synchrotron radiation or cryocooling (100 K) mitigates decay. Compare experimental bond angles/torsions with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

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